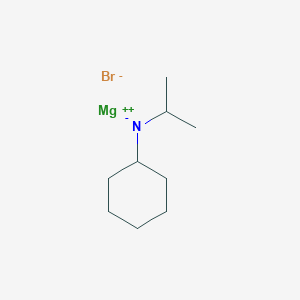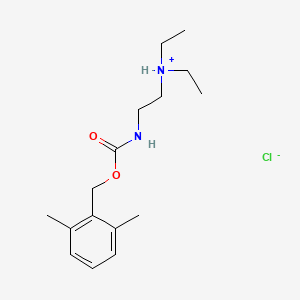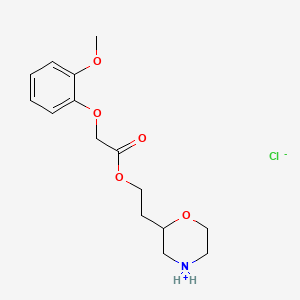
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy acetate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride typically involves the reaction of morpholine with ethyl 2-(2-methoxyphenoxy)acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
Uniqueness
Compared to similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has unique structural features that may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
35158-63-5 |
|---|---|
Molecular Formula |
C15H22ClNO5 |
Molecular Weight |
331.79 g/mol |
IUPAC Name |
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-13-4-2-3-5-14(13)21-11-15(17)20-8-6-12-10-16-7-9-19-12;/h2-5,12,16H,6-11H2,1H3;1H |
InChI Key |
IZKWRWUMDIFTBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
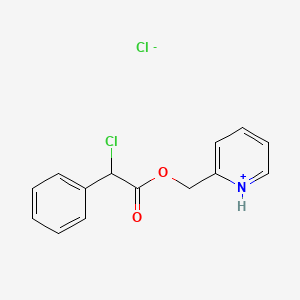
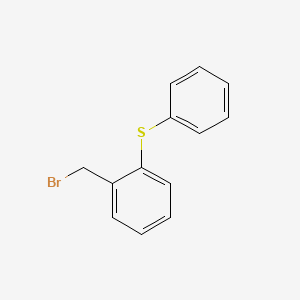
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
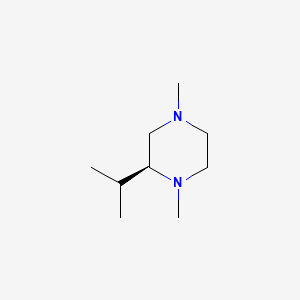
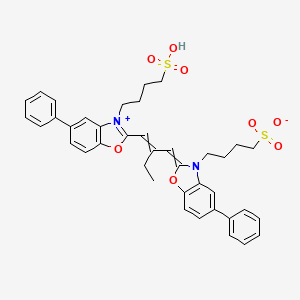
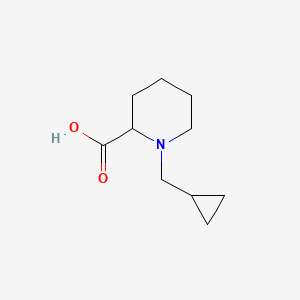
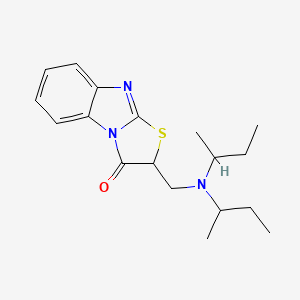
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)
